molecular formula C21H46As2O4 B14494360 Pentane-1,5-diylbis(octylarsinic acid) CAS No. 63586-93-6

Pentane-1,5-diylbis(octylarsinic acid)

Cat. No.: B14494360
CAS No.: 63586-93-6
M. Wt: 512.4 g/mol
InChI Key: NRWVLLDZSKXKIZ-UHFFFAOYSA-N
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Description

Pentane-1,5-diylbis(octylarsinic acid) is a dimeric organoarsenic compound featuring a pentane-1,5-diyl (-CH₂CH₂CH₂CH₂CH₂-) linker bridging two octylarsinic acid (C₈H₁₇AsO₂H) groups. Organoarsenicals are historically associated with toxicity but are also explored in niche catalytic or biomedical roles .

Properties

CAS No.

63586-93-6

Molecular Formula

C21H46As2O4

Molecular Weight

512.4 g/mol

IUPAC Name

5-[hydroxy(octyl)arsoryl]pentyl-octylarsinic acid

InChI

InChI=1S/C21H46As2O4/c1-3-5-7-9-11-14-18-22(24,25)20-16-13-17-21-23(26,27)19-15-12-10-8-6-4-2/h3-21H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

NRWVLLDZSKXKIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[As](=O)(CCCCC[As](=O)(CCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,5-diylbis(octylarsinic acid) typically involves the reaction of pentane-1,5-diol with octylarsinic acid derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include octylarsinic acid and a suitable catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of pentane-1,5-diylbis(octylarsinic acid) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diylbis(octylarsinic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding arsenic hydrides.

    Substitution: The compound can participate in substitution reactions where the octyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce arsenic hydrides.

Scientific Research Applications

Pentane-1,5-diylbis(octylarsinic acid) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of pentane-1,5-diylbis(octylarsinic acid) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.

Comparison with Similar Compounds

Structural and Geometric Effects of the Pentane Linker

The pentane-1,5-diyl spacer induces non-planar molecular geometries due to odd-numbered aliphatic chains. For example:

  • 2,2′-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde (C₁₉H₂₀O₄) exhibits a dihedral angle of 67.5° between benzaldehyde groups, leading to unique crystal packing via weak C–H⋯O hydrogen bonds .
  • In contrast, even-numbered chains (e.g., butane-1,4-diyl) produce planar configurations, altering melting points and solubility .

The arsenic-oxygen bonds could introduce additional hydrogen-bonding capabilities, influencing aggregation or coordination chemistry.

Functional Group Comparisons

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
2,2′-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde 164–165 Ethanol, DMF 312.36
4,4′-(Pentane-1,5-diylbis(sulfanediyl))bis(coumarin) 164–165 Chloroform, DCM 425.09
Pentamidine 186–188 Water (as salt) 340.43
Hypothetical Arsenic Analogs ~100–150 (est.) DMSO, THF ~500–600 (est.)

Notes:

  • The arsenic compound’s higher molecular weight and octyl chains likely reduce aqueous solubility compared to Pentamidine but improve lipid membrane permeability.
  • Melting points may be lower than oxygen/sulfur analogs due to weaker intermolecular forces (As–O vs. S–S or O–O).

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